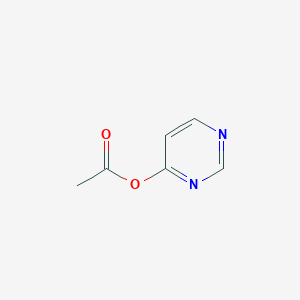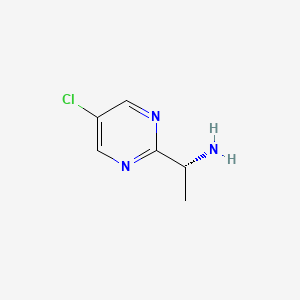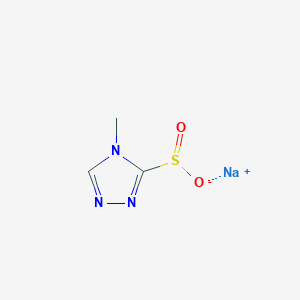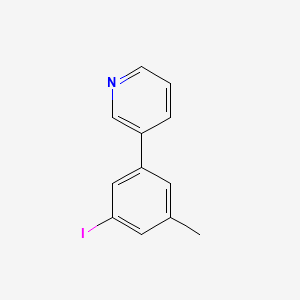![molecular formula C7H9N3O B13119731 1-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13119731.png)
1-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one is a heterocyclic compound that belongs to the class of imidazo[1,2-c]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
化学反应分析
Types of Reactions
1-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazo[1,2-c]pyrimidine derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-c]pyrimidine derivatives, which can have different functional groups attached, enhancing their biological activity .
科学研究应用
1-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyrimidine: Known for its wide range of applications in medicinal chemistry.
Imidazo[1,5-a]pyridine: Noted for its luminescent properties and versatility in different applications.
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Another heterocyclic compound with significant biological activity.
Uniqueness
1-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one is unique due to its specific structure, which allows it to interact with a variety of molecular targets. This versatility makes it a valuable compound in drug development and other scientific research areas .
属性
分子式 |
C7H9N3O |
|---|---|
分子量 |
151.17 g/mol |
IUPAC 名称 |
1-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-one |
InChI |
InChI=1S/C7H9N3O/c1-9-4-5-10-6(9)2-3-8-7(10)11/h2-3H,4-5H2,1H3 |
InChI 键 |
IVLPTKSMZOOVIN-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN2C1=CC=NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13119670.png)



![10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride](/img/structure/B13119683.png)
![3-(aminomethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B13119684.png)





![5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13119720.png)


